molecular formula C16H16FNO3 B2859354 1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide CAS No. 1396869-39-8

1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide

Cat. No.: B2859354
CAS No.: 1396869-39-8
M. Wt: 289.306
InChI Key: FQMPYLNFHZLDOB-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide (CAS 1396869-39-8) is an organic compound from the cyclopropane carboxamide family, characterized by its unique structure incorporating a fluorophenyl group and a furan ring . This molecular architecture, particularly the fusion of the hydroxyethyl chain with the furan ring, suggests potential for high selectivity and stability, and presents the possibility of excellent binding affinity in biological systems . With a molecular formula of C16H16FNO3 and a molecular weight of 289.30 g/mol, this compound is primarily utilized as a key intermediate in pharmacological research and early-stage drug discovery . Its structural diversity and reactivity make it a valuable scaffold for the synthesis of various derivatives, allowing researchers to explore novel chemical spaces . The compound is for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c17-13-3-1-12(2-4-13)16(6-7-16)15(20)18-9-14(19)11-5-8-21-10-11/h1-5,8,10,14,19H,6-7,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMPYLNFHZLDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or furan rings are replaced by other groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The unique structural properties of the compound make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Structural Analogues with Hydroxyethyl Side Chains

N-[1-(4-Fluorophenyl)-2-hydroxyethyl]-2-(2,4-dichlorophenoxy)propanamide (27l)
  • Structure: Shares the 4-fluorophenyl and hydroxyethyl groups but replaces the cyclopropane-carboxamide with a dichlorophenoxypropanamide.
  • Synthesis: Prepared via coupling α-hydroxymethyl-4-fluorobenzylamine with 2,4-dichlorophenoxypropanoyl chloride, yielding 31% .
  • Physical Properties : Melting point 98–102°C; Rf = 0.29 (1:1 Hexane:EtOAc), indicating moderate polarity .
1-(4-Fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide (BG16262)
  • Structure : Differs in the furan substitution (furan-2-yl vs. furan-3-yl) and includes an additional phenyl ring.
  • Molecular Weight : 365.4 g/mol .
  • Implications : The furan-2-yl-phenyl extension may increase steric hindrance, altering binding affinity compared to the simpler furan-3-yl derivative.

Analogues with Varied Cyclopropane Substitutions

N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i)
  • Structure : Cyclopropane is part of the N-substituent rather than the core scaffold.
  • Synthesis : 52% yield; melting point 109–110°C .
  • Comparison : The cyclopropyl group adjacent to the amide may stabilize conformational rigidity, contrasting with the central cyclopropane in the target compound.
1-(3-Fluorophenyl)-N-(3-fluoropyridin-4-yl)cyclopropane-1-carboxamide
  • Structure : Fluorine at the 3-position of the phenyl ring and a pyridinyl amide substituent.
  • Implications : The 3-fluorophenyl substitution and pyridinyl group could modulate electronic properties and hydrogen-bonding capacity compared to the 4-fluorophenyl-furan system .

Analogues with Bulky or Heterocyclic Substituents

N-(3-(1H-Imidazol-1-yl)propyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide
  • Structure : Incorporates an imidazole ring via a propyl linker.
  • Implications : The basic imidazole group may enhance solubility and enable interactions with metalloenzymes, unlike the neutral furan moiety .
2,2-Bis(4-ethylphenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide
  • Structure : Two 4-ethylphenyl groups on the cyclopropane.
  • Implications : Increased steric bulk could reduce metabolic clearance but may compromise target engagement efficiency .

Biological Activity

1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, cytotoxic, and other pharmacological properties based on recent studies.

Chemical Structure and Properties

The compound features a cyclopropane ring, a fluorophenyl group, and a hydroxylated furan moiety. Its molecular formula is C20H18FNO4C_{20}H_{18}FNO_4 with a molecular weight of 355.4 g/mol. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC20H18FNO4
Molecular Weight355.4 g/mol
CAS Number2034235-90-8

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies involving related furan derivatives showed inhibition of inflammation by 38–57.7% at concentrations of 0.1 mmol/g . The mechanism of action is primarily through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Cytotoxicity

The compound has demonstrated cytotoxic effects against various cancer cell lines. A study on related compounds revealed IC50 values for breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cells at 10 μM and 7.5 μM, respectively . The cytotoxicity is thought to be associated with COX inhibition, suggesting a potential synergistic effect when combined with traditional chemotherapeutic agents.

The biological activity of this compound can be attributed to its ability to modulate inflammatory pathways and inhibit cancer cell proliferation. The presence of the fluorophenyl group enhances lipophilicity, facilitating cellular uptake and interaction with target proteins involved in inflammation and cancer progression.

Case Studies

Case Study 1: Anti-inflammatory Efficacy
In a controlled study, derivatives similar to the target compound were administered in a carrageenan-induced paw edema model. Results indicated that doses as low as 0.01 mmol/kg resulted in an anti-inflammatory effect of approximately 54% . This underscores the therapeutic potential of such compounds in managing inflammatory diseases.

Case Study 2: Cancer Cell Line Sensitivity
In vitro studies assessed the sensitivity of various cancer cell lines to the compound's derivatives. The findings demonstrated that the compound effectively reduced cell viability in MCF-7 and HSC-3 cell lines, suggesting its potential as an anticancer agent .

Q & A

Q. What is the structural significance of the cyclopropane ring and fluorinated phenyl group in this compound?

The cyclopropane ring introduces steric strain, enhancing reactivity and enabling unique interactions with biological targets (e.g., enzyme active sites). The 4-fluorophenyl group improves lipophilicity and metabolic stability, while the furan-3-yl hydroxyethyl moiety may facilitate hydrogen bonding with residues like serine or threonine in kinases. Structural analogs with cyclopropane cores have demonstrated kinase inhibition .

Q. What are standard synthetic routes for preparing this compound?

Synthesis typically involves:

  • Cyclopropanation : Using reagents like diazo compounds or Simmons–Smith reagents to form the cyclopropane core.
  • Amide coupling : Activating the carboxylic acid (e.g., via HATU or EDC) to react with the amine group of 2-(furan-3-yl)-2-hydroxyethylamine.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) to isolate diastereomers, monitored by NMR and LC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Assigns stereochemistry (e.g., cyclopropane ring protons at δ 1.2–2.1 ppm) and confirms furan/hydroxyethyl group integration.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₇FNO₃).
  • X-ray crystallography : Resolves 3D conformation, particularly cyclopropane ring distortion .

Advanced Research Questions

Q. How can researchers identify the primary biological target of this compound?

Use a multi-modal approach:

  • Kinase profiling panels : Test inhibition against 100+ kinases at 1 µM to identify hits.
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts in cell lysates.
  • CRISPR-Cas9 knockout : Validate target dependency in proliferation/apoptosis assays .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced selectivity?

  • Substituent variation : Replace the furan-3-yl group with thiophene or pyridine to alter electronic properties.
  • Hydroxyethyl modification : Introduce methyl or ethyl groups to probe steric effects.
  • Comparative modeling : Overlay analogs (e.g., N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide) to map binding pocket interactions .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Standardize assay conditions : Control ATP concentrations (e.g., 10 µM vs. 100 µM) in kinase assays.
  • Validate cellular permeability : Use LC-MS to measure intracellular compound levels.
  • Cross-reference structural analogs : Compare IC₅₀ values with compounds like N-(4-acetylphenyl)-1-phenylcyclopentane-1-carboxamide to identify trends .

Q. What computational methods predict binding modes and pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (e.g., PDB 3POZ).
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
  • ADMET prediction (SwissADME) : Estimate logP (2.8), solubility (LogS = -4.2), and CYP450 inhibition .

Q. Which in vitro assays are most relevant for evaluating anticancer activity?

  • Cell viability (MTT assay) : Test IC₅₀ in 3–5 cell lines (e.g., HCT-116, MCF-7).
  • Apoptosis (Annexin V/PI staining) : Quantify early/late apoptosis via flow cytometry.
  • Migration (wound healing assay) : Measure inhibition of metastatic potential .

Q. How to design toxicity studies for this compound?

  • hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac risk.
  • Hepatotoxicity screening : Measure ALT/AST release in HepG2 cells.
  • In vivo acute toxicity : Administer 10–100 mg/kg doses in rodents, monitoring organ histopathology .

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